molecular formula C6H9NaO4 B13482735 Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B13482735
M. Wt: 168.12 g/mol
InChI Key: JOGOKUOZOGAVEM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound likely consists of a cyclopropane ring substituted with two hydroxymethyl groups and a carboxylate sodium salt. Its synthesis and applications may resemble those of other cyclopropane derivatives or bis(hydroxymethyl)-functionalized compounds, such as those described in and .

Properties

Molecular Formula

C6H9NaO4

Molecular Weight

168.12 g/mol

IUPAC Name

sodium;2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O4.Na/c7-2-6(3-8)1-4(6)5(9)10;/h4,7-8H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

JOGOKUOZOGAVEM-UHFFFAOYSA-M

Canonical SMILES

C1C(C1(CO)CO)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclopropane Derivative Synthesis via Cyclization and Functional Group Transformation

One prominent method involves the synthesis of cyclopropane derivatives through cyclization of suitable precursors, followed by functionalization to introduce hydroxymethyl groups and subsequent saponification to form the sodium salt:

  • Starting Materials : Dialkylmalonate and epichlorohydrin are used as initial substrates. Under basic conditions, these react to form a lactone, specifically alkyl 3-oxa-2-oxobicyclo[3.1.0]hexan-1-carboxylate, which is a key intermediate.

  • Lactone Reduction : The lactone undergoes reduction, typically using a reducing agent such as lithium aluminum hydride or sodium borohydride, converting the lactone into a diol or hydroxymethyl derivative.

  • Protection and Deprotection : The hydroxymethyl groups are protected during subsequent reaction steps to prevent unwanted side reactions. Deprotection occurs in the final step, restoring hydroxymethyl functionalities.

  • Cyclopropane Formation : Cyclization of the hydroxymethyl intermediates yields the cyclopropane ring, with the hydroxymethyl groups positioned at the 2,2-positions of the cyclopropane ring.

Reduction of Cyclopropanedicarboxylic Esters

Another well-documented method involves the reduction of cyclopropanedicarboxylic esters to yield bis(hydroxymethyl)cyclopropanes:

  • Starting Material : Dialkyl cyclopropanedicarboxylates serve as precursors.

  • Catalytic Hydrogenation : Gassolid-phase catalytic hydrogenation using catalysts like palladium or platinum under hydrogen atmosphere converts the ester groups into hydroxymethyl groups, producing 1,1-bis(hydroxymethyl)cyclopropane derivatives.

  • Subsequent Saponification : The ester groups are hydrolyzed under basic conditions (e.g., sodium hydroxide) to produce the corresponding carboxylates, including the sodium salt form.

Reduction of 1,1-Cyclopropanedicarboxylic Acid or Ester

Historically, reduction of 1,1-cyclopropanedicarboxylic acid or ester using complex metal hydrides like lithium aluminum hydride was employed, but this method posed scalability issues due to filtration difficulties of metal hydroxide by-products.

Representative Synthesis Pathway

Step Description Reagents/Conditions References
1 Formation of lactone from dialkylmalonate and epichlorohydrin Base (NaOH), reflux
2 Reduction of lactone to hydroxymethyl derivative LiAlH4 or NaBH4
3 Cyclization to form cyclopropane ring Acidic or basic cyclization conditions
4 Hydrolysis of esters to carboxylate salts NaOH or KOH ,
5 Final saponification to sodium salt NaOH in aqueous solution

Notable Patents and Literature

  • Patent EP0675123B1 describes cyclopropane derivatives and their synthesis, emphasizing saponification of esters to form carboxylate salts, including methods applicable to the target compound.

  • Patent GB2312896A details the synthesis of 1,1-bis(hydroxymethyl)cyclopropane via reduction of cyclopropanedicarboxylic esters with hydrogen over a copper catalyst supported by zinc and chromium oxides, highlighting catalytic hydrogenation as a key step.

  • Research Article in Helvetica Chimica Acta (1989) discusses intermediates containing cyclopropane rings, emphasizing the importance of protecting groups and stepwise transformations in synthesis.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Cyclization of dialkylmalonate and epichlorohydrin Formation of lactone followed by reduction and cyclization High selectivity, scalable Multi-step process, requires protection/deprotection
Catalytic hydrogenation of cyclopropanedicarboxylates Direct reduction of esters to hydroxymethyl groups Efficient, suitable for large scale Requires specialized catalysts and controlled conditions
Reduction of cyclopropanedicarboxylic acid/ester with metal hydrides Use of LiAlH4 or NaBH4 Straightforward Difficult filtration, not ideal for scale-up

Chemical Reactions Analysis

Cyclopropane Ring Formation and Stabilization

The compound’s cyclopropane core is synthesized via carbene addition or nitration/hydrolysis cascades , as demonstrated in the following key steps:

  • Step 1: Diazotization and Cyclization

    • Reactants : Precursor compound (1) dissolved in aqueous sulfuric acid.

    • Catalysts : Sodium nitrite (NaNO₂) in a 1.0–1.1:1 molar ratio.

    • Conditions :

      • Temperature: 0–5°C (ice bath) during diazotization.

      • Reaction time: 0.5–1 hour at 15–30°C.

    • Outcome : Formation of intermediate nitroso compound (2) .

  • Step 2: Thermal Rearrangement

    • Reactants : Intermediate (2) in refluxing aqueous sulfuric acid.

    • Conditions :

      • Molar ratio of H₂SO₄ to precursor: 1.0–1.1:1.

      • Volume ratio of acid solutions: 2–3:1.

    • Outcome : Cyclopropane ring formation via elimination and cyclization .

Functional Group Transformations

The hydroxymethyl and carboxylate groups undergo selective modifications:

Hydroxymethyl Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous acidic or neutral media.

  • Products :

    • Aldehydes (partial oxidation).

    • Carboxylic acids (complete oxidation) .

Carboxylate Esterification/Decarboxylation

  • Esterification :

    • Reactants : Alcohol (e.g., methanol) under acidic conditions.

    • Products : Methyl ester derivatives.

  • Decarboxylation :

    • Conditions : Heating with strong bases (e.g., NaOH, KOH).

    • Products : Cyclopropane derivatives with reduced polarity .

Comparative Reaction Conditions

The table below contrasts key reaction parameters for functionalization pathways:

Reaction TypeReagents/CatalystsTemperature RangeKey Products
DiazotizationNaNO₂, H₂SO₄0–30°CNitroso intermediate
Cyclopropane formationH₂SO₄ (reflux)100–120°CCyclopropane core
Hydroxymethyl oxidationKMnO₄/CrO₃25–80°CAldehydes/carboxylic acids
EsterificationMethanol/H⁺60–80°CMethyl ester derivatives

Post-Reaction Isolation and Purification

  • Extraction : Ethyl acetate is used to isolate organic phases after acid quenching .

  • Drying : Anhydrous magnesium sulfate (MgSO₄) for moisture removal.

  • Concentration : Rotary evaporation under reduced pressure to yield pure products .

Reaction Mechanism Insights

  • Cyclopropane Stability : The ring’s strain increases susceptibility to ring-opening reactions under acidic or basic conditions.

  • Steric Effects : The 2,2-bis(hydroxymethyl) arrangement hinders nucleophilic attack at the carboxylate group, favoring selective transformations at the hydroxymethyl sites .

Scientific Research Applications

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of polymers and other advanced materials due to its reactive cyclopropane ring.

Mechanism of Action

The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its reactive cyclopropane ring. The strain in the ring makes it highly reactive, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate:

Compound CAS No. Key Features Applications/Notes
2,2-Bis(hydroxymethyl)propionic acid 4767-03-7 Propane backbone with two hydroxymethyl groups and a carboxylic acid group Used in polymer synthesis; mp 188–191°C .
2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol 6976-37-0 Tris(hydroxymethyl)aminomethane derivative with branched hydroxymethyl groups Buffer agent in biochemical research .
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Unsaturated sulphonate salt with a methyl group Industrial applications; classified as non-hazardous under CLP .
Methyl 1-(methylamino)cyclobutanecarboxylate N/A Cyclobutane ring with ester and methylamino groups Intermediate in pharmaceutical synthesis (e.g., Reference Example 87 in ).

Physicochemical Properties

  • Cyclopropane vs. Cyclobutane/Propane Backbones : Cyclopropane rings (as hypothesized in the target compound) exhibit higher ring strain compared to cyclobutane or linear propane derivatives. This strain may enhance reactivity in ring-opening reactions or coordination chemistry.
  • Functional Groups : The carboxylate sodium salt in the target compound contrasts with sulphonate () or ester () groups in analogs. Carboxylates generally exhibit higher water solubility than esters but lower than sulphonates.

Biological Activity

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate (commonly referred to as sodium bis(hydroxymethyl)cyclopropane carboxylate) is a compound of interest due to its unique cyclopropane structure and potential biological activities. This compound has been studied for its various applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.

Sodium bis(hydroxymethyl)cyclopropane carboxylate is characterized by its cyclopropane ring, which contributes to its biological activity. The presence of hydroxymethyl groups enhances its reactivity and ability to interact with biological targets, such as enzymes and receptors.

Biological Activities

The biological activities of sodium bis(hydroxymethyl)cyclopropane carboxylate and its derivatives have been explored in various studies:

  • Antimicrobial Activity : Compounds with similar cyclopropane structures have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Anticancer Properties : Research indicates that cyclopropane-containing compounds can exhibit anticancer activities. Studies have highlighted their ability to inhibit specific cancer cell lines, suggesting that sodium bis(hydroxymethyl)cyclopropane carboxylate may also possess similar properties .
  • Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of certain enzymes critical for disease progression. The cyclopropane moiety can enhance binding affinity to enzyme active sites, potentially leading to therapeutic effects .

Case Studies

  • Antiviral Activity : A study investigated the synthesis of nucleoside analogs derived from sodium bis(hydroxymethyl)cyclopropane carboxylate. These compounds were tested against viruses such as HSV-1 and HIV-1 but showed limited antiviral activity .
  • Synthesis of Antitumor Agents : Another research effort focused on creating cyclopropane derivatives with enhanced antitumor activity. The study reported that certain modifications to the cyclopropane structure resulted in increased potency against cancer cell lines .

The biological activity of sodium bis(hydroxymethyl)cyclopropane carboxylate is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may bind to enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.
  • Cell Membrane Interaction : The hydrophobic nature of the cyclopropane ring allows for interactions with lipid membranes, potentially disrupting cellular integrity in pathogens.

Data Table: Biological Activities Overview

Activity Type Description References
AntimicrobialEffective against various bacterial strains ,
AnticancerInhibits specific cancer cell lines ,
AntiviralLimited activity against HSV-1 and HIV-1 ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes,

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves the esterification of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid with sodium hydroxide under controlled pH (7–9) to avoid side reactions. Reaction temperature should be maintained below 40°C to prevent thermal decomposition of the cyclopropane ring. Purification via recrystallization from aqueous ethanol (70% v/v) enhances purity, as evidenced by HPLC analysis (>98% purity) .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) to resolve stereoisomers. Confirm configurations via X-ray crystallography or comparison of optical rotation data with literature values for analogous cyclopropane derivatives .

Q. What are the recommended protocols for assessing solubility and stability in aqueous buffers?

  • Methodological Answer : Conduct solubility studies in phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl (pH 8.5) at 25°C using UV-Vis spectroscopy (λ = 210–220 nm for carboxylate absorption). Stability tests should include accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring to detect hydrolysis products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the cyclopropane ring’s strain energy?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry and calculate ring strain energy. Compare computed bond angles (e.g., C-C-C ~60°) and vibrational frequencies (IR) with experimental data to validate models. Discrepancies may arise from solvent effects, which can be addressed using implicit solvation models (e.g., PCM) .

Q. What strategies are effective for mitigating stereochemical instability during derivatization reactions?

  • Methodological Answer : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prior to derivatization to prevent epimerization. Monitor reaction progress in real-time using in-situ FTIR to detect intermediates. For enantioselective synthesis, employ chiral catalysts like Jacobsen’s Co(III)-salen complexes in asymmetric cyclopropanation .

Q. How can researchers address discrepancies in NMR data caused by dynamic molecular conformations?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to slow conformational exchange. For example, resolve overlapping proton signals by cooling to −40°C. Supplement with 2D NOESY to confirm spatial proximity of hydroxymethyl and carboxylate groups .

Q. What methodologies enable the study of this compound’s interaction with biological macromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity to proteins like serum albumin. For structural insights, use cryo-EM or molecular docking simulations (e.g., AutoDock Vina) with homology models of target proteins. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.